molecular formula C20H17FN6 B3795795 5-(2-fluorophenyl)-N-(1-phenyl-2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine

5-(2-fluorophenyl)-N-(1-phenyl-2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine

Cat. No.: B3795795
M. Wt: 360.4 g/mol
InChI Key: AEOMUDIBKVTENC-UHFFFAOYSA-N
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Description

5-(2-fluorophenyl)-N-(1-phenyl-2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorophenyl)-N-(1-phenyl-2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: Starting with a phenylhydrazine derivative and an appropriate diketone.

    Introduction of the triazine ring: Using a nucleophilic substitution reaction with cyanuric chloride.

    Final coupling: Combining the pyrazole and triazine intermediates under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction reactions could target the triazine ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could modify the phenyl or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Triazine derivatives are often used as ligands in coordination chemistry.

    Materials Science: Used in the synthesis of polymers and advanced materials.

Biology and Medicine

    Biological Probes: Used in biochemical assays and imaging.

Industry

    Agriculture: Potential use as herbicides or pesticides.

    Dyes and Pigments: Used in the production of colorants.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways would be identified through biochemical assays and computational modeling.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorophenyl)-N-(1-phenyl-2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine
  • 5-(2-bromophenyl)-N-(1-phenyl-2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine

Uniqueness

The presence of the fluorine atom in 5-(2-fluorophenyl)-N-(1-phenyl-2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine may confer unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its chloro- and bromo- analogs.

Properties

IUPAC Name

5-(2-fluorophenyl)-N-(1-phenyl-2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6/c21-17-10-5-4-9-16(17)18-13-22-26-20(24-18)25-19(14-27-12-6-11-23-27)15-7-2-1-3-8-15/h1-13,19H,14H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOMUDIBKVTENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CC=N2)NC3=NC(=CN=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-fluorophenyl)-N-(1-phenyl-2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine
Reactant of Route 2
Reactant of Route 2
5-(2-fluorophenyl)-N-(1-phenyl-2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine
Reactant of Route 3
Reactant of Route 3
5-(2-fluorophenyl)-N-(1-phenyl-2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine
Reactant of Route 4
5-(2-fluorophenyl)-N-(1-phenyl-2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine
Reactant of Route 5
5-(2-fluorophenyl)-N-(1-phenyl-2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine
Reactant of Route 6
5-(2-fluorophenyl)-N-(1-phenyl-2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine

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